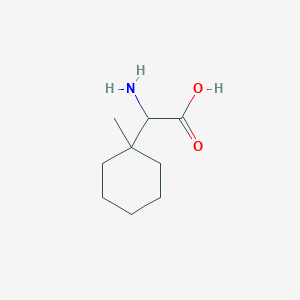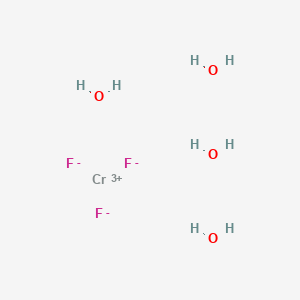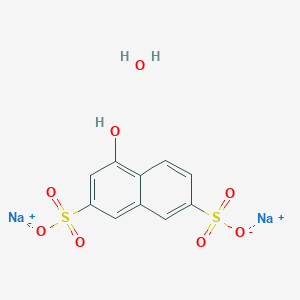
sodium;oxaldehydate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “sodium;oxaldehydate;hydrate” is a chemical substance cataloged in various chemical databases It is known for its unique properties and applications in different scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound “sodium;oxaldehydate;hydrate” involves specific chemical reactions under controlled conditions. The synthetic routes typically include:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of the final product.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired chemical transformations occur.
Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions. These may include acids, bases, oxidizing agents, and reducing agents, depending on the nature of the reactions involved.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. The methods used include:
Batch Processing: This involves producing the compound in large batches, with careful monitoring of reaction conditions to ensure consistency and quality.
Continuous Processing: In some cases, continuous processing methods are employed, where the reactants are continuously fed into the reaction vessel, and the product is continuously removed. This method is efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound “sodium;oxaldehydate;hydrate” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.
Reduction: In this reaction, the compound gains electrons or hydrogen, leading to the formation of reduced products.
Substitution: This involves the replacement of one functional group in the compound with another, often using specific reagents and conditions.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
The compound “sodium;oxaldehydate;hydrate” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in biological assays to study its effects on different biological systems.
Medicine: It has potential therapeutic applications and is studied for its effects on various medical conditions.
Industry: The compound is used in the production of various industrial products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of “sodium;oxaldehydate;hydrate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Molecular Targets: It binds to specific proteins or enzymes, altering their activity.
Modulating Pathways: It affects various biochemical pathways, leading to changes in cellular functions.
Properties
IUPAC Name |
sodium;oxaldehydate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O3.Na.H2O/c3-1-2(4)5;;/h1H,(H,4,5);;1H2/q;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWPWKBHCGJTTQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=O)[O-].O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)C(=O)[O-].O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methylsulfanyl-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7949791.png)













